REACTION_CXSMILES
|
F[C:2]1[C:7]2[C:8](=[N:11]O)[CH2:9][O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.FC1C2C(=O)COC=2C=CC=1>CO.[Pd]>[O:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:7]=2[CH:8]([NH2:11])[CH2:9]1
|
Name
|
4-fluorobenzofuran-3(2H)-one oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC2=C1C(CO2)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC2=C1C(CO2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evacuated
|
Type
|
ADDITION
|
Details
|
then filled with H2 three times
|
Type
|
CUSTOM
|
Details
|
for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the cake was washed with MeOH twice
|
Type
|
CUSTOM
|
Details
|
After removing the solvents under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C2=C1C=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |